
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-méthoxypyrimidin-2-yl)-3-oxopropanoate de méthyle est un composé organique appartenant à la classe des dérivés de la pyrimidine. Les dérivés de la pyrimidine sont connus pour leurs nombreuses applications en chimie médicinale, en agriculture et en science des matériaux en raison de leurs propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-méthoxypyrimidin-2-yl)-3-oxopropanoate de méthyle implique généralement la réaction de l'acide 4-méthoxypyrimidine-2-carboxylique avec l'acétoacétate de méthyle en présence d'un catalyseur approprié. La réaction est effectuée sous reflux dans un solvant organique tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, peuvent être appliqués pour minimiser l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-méthoxypyrimidin-2-yl)-3-oxopropanoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle pyrimidinique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles tels que les amines ou les thiols sont utilisés en milieu basique ou acide.
Principaux produits formés
Oxydation : Acides carboxyliques et cétones.
Réduction : Alcools et amines.
Substitution : Divers dérivés de la pyrimidine substitués.
Applications De Recherche Scientifique
Le 3-(4-méthoxypyrimidin-2-yl)-3-oxopropanoate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de précurseur au développement d'agents pharmaceutiques ciblant diverses maladies.
Industrie : Le composé est utilisé dans la production d'agrochimiques et de matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-méthoxypyrimidin-2-yl)-3-oxopropanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies métaboliques, exerçant ainsi ses effets thérapeutiques.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de méthyle 2-[(4-méthoxypyrimidin-2-yl)carbamoylsulfamoyl]
- 1-(4-méthoxypyrimidin-2-yl)-3-(2-nitrophénylsulfonyl)urée
Unicité
Le 3-(4-méthoxypyrimidin-2-yl)-3-oxopropanoate de méthyle est unique en raison de sa structure chimique spécifique, qui lui confère une réactivité et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-3-4-10-9(11-7)6(12)5-8(13)15-2/h3-4H,5H2,1-2H3 |
Clé InChI |
WSJDVGGOJLHUAM-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


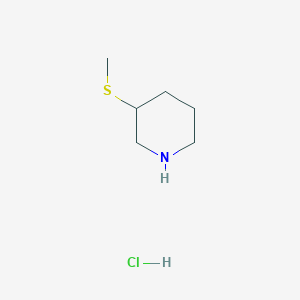
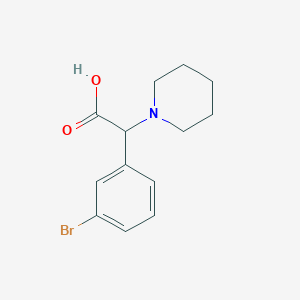
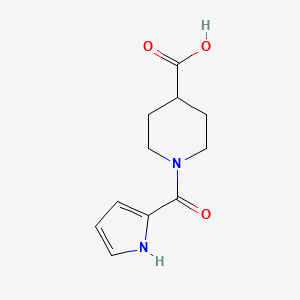

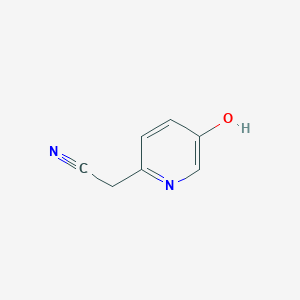

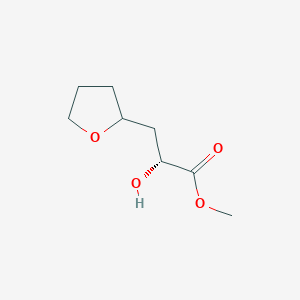

![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)




